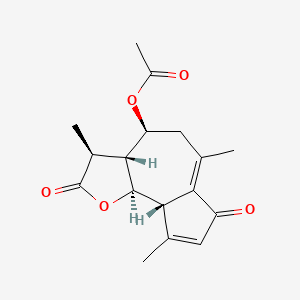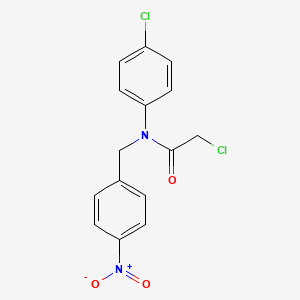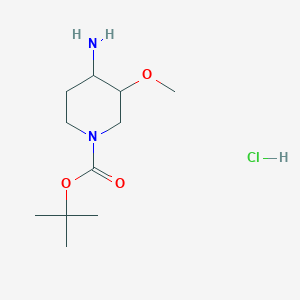
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate is an organic compound with the molecular formula C14H19ClO3 It is a derivative of butanoic acid and features a phenoxy group substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate typically involves the esterification of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanoic acid.
Reduction: Formation of 4-(4-chloro-3,5-dimethylphenoxy)butanol.
Substitution: Formation of various substituted phenoxybutanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The chlorine and methyl substituents can modulate the compound’s electronic properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate can be compared with other similar compounds, such as:
Ethyl 4-(4-chlorophenoxy)butanoate: Lacks the methyl groups, which can influence its chemical and biological properties.
Ethyl 4-(4-methylphenoxy)butanoate:
Ethyl 4-(4-bromophenoxy)butanoate: Substitutes chlorine with bromine, which can alter its chemical behavior and interactions.
The unique combination of chlorine and methyl substituents in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C14H19ClO3 |
|---|---|
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
ethyl 4-(4-chloro-3,5-dimethylphenoxy)butanoate |
InChI |
InChI=1S/C14H19ClO3/c1-4-17-13(16)6-5-7-18-12-8-10(2)14(15)11(3)9-12/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
BOTIXPYWIUTHLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=CC(=C(C(=C1)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



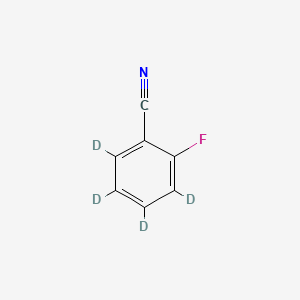
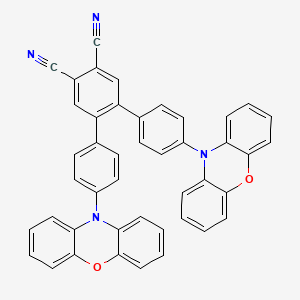
![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)



![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
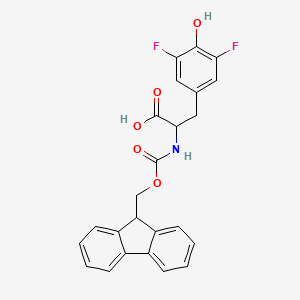
![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
